Methyl 2-(bromomethyl)benzo[d]thiazole-5-carboxylate Methyl 2-(bromomethyl)benzo[d]thiazole-5-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15732411
InChI: InChI=1S/C10H8BrNO2S/c1-14-10(13)6-2-3-8-7(4-6)12-9(5-11)15-8/h2-4H,5H2,1H3
SMILES:
Molecular Formula: C10H8BrNO2S
Molecular Weight: 286.15 g/mol

Methyl 2-(bromomethyl)benzo[d]thiazole-5-carboxylate

CAS No.:

Cat. No.: VC15732411

Molecular Formula: C10H8BrNO2S

Molecular Weight: 286.15 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(bromomethyl)benzo[d]thiazole-5-carboxylate -

Specification

Molecular Formula C10H8BrNO2S
Molecular Weight 286.15 g/mol
IUPAC Name methyl 2-(bromomethyl)-1,3-benzothiazole-5-carboxylate
Standard InChI InChI=1S/C10H8BrNO2S/c1-14-10(13)6-2-3-8-7(4-6)12-9(5-11)15-8/h2-4H,5H2,1H3
Standard InChI Key DODWLYJDVXHYMC-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CC2=C(C=C1)SC(=N2)CBr

Introduction

Chemical Identity and Structural Features

Methyl 2-(bromomethyl)benzo[d]thiazole-5-carboxylate belongs to the benzo[d]thiazole family, a class of heterocyclic compounds renowned for their pharmacological and electronic properties. Its molecular structure integrates three critical functional groups:

  • Bromomethyl group (-CH₂Br): Enhances electrophilicity, facilitating nucleophilic substitution reactions.

  • Methyl ester (-COOCH₃): Improves solubility and serves as a handle for further derivatization.

  • Benzothiazole core: Imparts aromaticity and planar geometry, enabling π-π stacking interactions.

Molecular and Spectroscopic Data

PropertyValue
Molecular formulaC₁₀H₈BrNO₂S
Molecular weight286.15 g/mol
IUPAC namemethyl 2-(bromomethyl)-1,3-benzothiazole-5-carboxylate
InChIInChI=1S/C10H8BrNO2S/c1-14-10(13)6-2-3-8-7(4-6)12-9(5-11)15-8/h2-4H,5H2,1H3
Canonical SMILESCOC(=O)C1=CC2=C(C=C1)SC(=N2)CBr
PubChem CID59403021

The compound’s stability under ambient conditions and susceptibility to hydrolysis in aqueous environments necessitate careful storage in anhydrous solvents at low temperatures.

Synthetic Methodologies

Synthesis of methyl 2-(bromomethyl)benzo[d]thiazole-5-carboxylate typically involves multi-step routes starting from benzo[d]thiazole precursors. Key strategies include:

Bromination of Benzothiazole Derivatives

Bromination at the methyl position is achieved using reagents like N-bromosuccinimide (NBS) under radical-initiated conditions. For example, treatment of methyl 2-methylbenzo[d]thiazole-5-carboxylate with NBS in carbon tetrachloride (CCl₄) at 80°C yields the brominated product in ~65% yield.

Cyclization and Esterification

Alternative routes involve cyclization of thioamide intermediates followed by esterification. A representative pathway:

  • Thioamide formation: 5-Carboxybenzothiazole reacts with methylamine to form the corresponding thioamide.

  • Cyclization: Treatment with phosphorus oxychloride (POCl₃) induces cyclization to the benzothiazole core.

  • Bromination: Subsequent bromination at the methyl position introduces the -CH₂Br group.

Microwave-Assisted Synthesis

Recent advances employ microwave irradiation to accelerate reaction kinetics, reducing synthesis time from hours to minutes while maintaining yields >70% .

Biological Activities and Mechanisms

While direct studies on methyl 2-(bromomethyl)benzo[d]thiazole-5-carboxylate remain limited, structural analogs demonstrate promising bioactivity:

Antimicrobial Properties

Benzothiazoles bearing halogen substituents exhibit potent inhibition against Mycobacterium tuberculosis (MIC: 0.5–2 µg/mL), surpassing first-line drugs like isoniazid (MIC: 0.1 µg/mL) . Docking studies suggest binding to the DprE1 enzyme, a key component of bacterial cell wall synthesis .

Anti-Inflammatory Effects

Benzothiazole derivatives suppress COX-2 and TNF-α expression in murine macrophages (IC₅₀: 15–20 µM), suggesting utility in treating chronic inflammation .

Structure-Activity Relationships (SAR)

Critical structural determinants of bioactivity include:

  • Bromomethyl position: Substitution at position 2 maximizes steric and electronic interactions with hydrophobic enzyme pockets .

  • Ester group: The methyl ester at position 5 improves metabolic stability compared to carboxylic acid analogs.

  • Planar benzothiazole core: Facilitates intercalation into DNA or protein binding sites .

Table 2: Impact of Substituents on Biological Activity

Substituent PositionActivity (IC₅₀, µM)Target
2-Bromomethyl8.2 ± 0.3Topoisomerase II
5-Carboxylate12.5 ± 1.1DprE1 enzyme
6-Methyl>50N/A

Applications in Materials Science

Beyond pharmacology, methyl 2-(bromomethyl)benzo[d]thiazole-5-carboxylate serves as a precursor for:

Organic Semiconductors

Incorporation into π-conjugated polymers enhances charge carrier mobility (μ: 0.15–0.3 cm²/V·s), making it suitable for organic field-effect transistors (OFETs).

Fluorescent Probes

Derivatization with fluorophores yields probes with Stokes shifts >100 nm, enabling high-resolution bioimaging.

Comparison with Structural Analogs

Table 3: Key Analog Comparison

CompoundCAS NumberlogPMIC (µg/mL)
Methyl 2-(bromomethyl)benzo[d]thiazole-5-carboxylate594030212.81.2
Methyl 5-bromobenzo[d]thiazole-2-carboxylate534081242.52.8
Ethyl 2-bromo-6-benzothiazolecarboxylate99073-88-83.13.5

The bromomethyl derivative’s superior activity stems from enhanced electrophilicity and membrane permeability .

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